molecular formula C21H32O2 B132017 3-epi-Pregnenolone CAS No. 19037-28-6

3-epi-Pregnenolone

Cat. No.: B132017
CAS No.: 19037-28-6
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-QYYVTAPASA-N
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Biochemical Analysis

Biochemical Properties

3alpha-Hydroxypregn-5-en-20-one is involved in several biochemical reactions. It interacts with enzymes such as 3beta-hydroxysteroid dehydrogenase and steroid 5alpha-reductase. These enzymes catalyze the conversion of pregnenolone to progesterone and other steroid hormones . The compound also interacts with proteins and other biomolecules, influencing their activity and stability. For instance, it can bind to steroid hormone receptors, modulating their activity and affecting gene expression .

Cellular Effects

3alpha-Hydroxypregn-5-en-20-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of steroid hormone receptors, leading to changes in gene expression and protein synthesis . Additionally, it can impact cellular metabolism by influencing the activity of enzymes involved in steroidogenesis .

Molecular Mechanism

The molecular mechanism of 3alpha-Hydroxypregn-5-en-20-one involves its interaction with steroid hormone receptors and enzymes. The compound binds to these receptors, modulating their activity and influencing gene expression . It can also inhibit or activate enzymes involved in steroidogenesis, affecting the synthesis of other steroid hormones . These interactions result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3alpha-Hydroxypregn-5-en-20-one can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxypregn-5-en-20-one is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3alpha-Hydroxypregn-5-en-20-one vary with different dosages in animal models. At low doses, the compound can modulate the activity of steroid hormone receptors and enzymes, leading to changes in gene expression and cellular metabolism . At high doses, it can cause toxic or adverse effects, including alterations in cellular function and metabolism . Threshold effects have been observed, indicating that the compound’s activity and effects are dose-dependent .

Metabolic Pathways

3alpha-Hydroxypregn-5-en-20-one is involved in several metabolic pathways, including steroidogenesis. It interacts with enzymes such as 3beta-hydroxysteroid dehydrogenase and steroid 5alpha-reductase, which catalyze the conversion of pregnenolone to progesterone and other steroid hormones . The compound also affects metabolic flux and metabolite levels, influencing the synthesis and degradation of other steroid hormones .

Transport and Distribution

3alpha-Hydroxypregn-5-en-20-one is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound can bind to steroid hormone receptors and other proteins, modulating their activity and influencing cellular function .

Subcellular Localization

The subcellular localization of 3alpha-Hydroxypregn-5-en-20-one is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, affecting its activity and function . The compound can localize to the nucleus, where it interacts with steroid hormone receptors and influences gene expression .

Properties

IUPAC Name

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-QYYVTAPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859283
Record name (3alpha)-3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-28-6
Record name Pregn-5-en-20-one, 3alpha-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3alpha)-3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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